Cas no 105108-20-1 (2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethenyl)-,(4R,4aR,7R)-)

105108-20-1 structure
Productnaam:2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethenyl)-,(4R,4aR,7R)-
2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethenyl)-,(4R,4aR,7R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethenyl)-,(4R,4aR,7R)-
- Ligucyperonol
- 1b-Hydroxy-a-cyperone
- 2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethenyl)-, [4R-(4a,4aa,7a)]-
- 1beta-Hydroxy-alpha-cyperone
- 1β-Hydroxy-α-cyperone
- [ "1β-Hydroxy-α-cyperone" ]
- CHEMBL462897
- HY-N3384
- AKOS032962640
- F92790
- (4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
- 105108-20-1
- DTXSID801317529
- CS-0024062
- FS-10552
- (4R)-4,4a,5,6,7,8-Hexahydro-4beta-hydroxy-1,4abeta-dimethyl-7beta-(1-methylethenyl)naphthalen-2(3H)-one
-
- Inchi: InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)12(7-11)10(3)13(16)8-14(15)17/h11,14,17H,1,5-8H2,2-4H3/t11-,14-,15-/m1/s1
- InChI-sleutel: MROVETGJOLYNJI-KCPJHIHWSA-N
- LACHT: CC([C@@H]1CC[C@]2([C@@H](CC(C(C)=C2C1)=O)O)C)=C
Berekende eigenschappen
- Exacte massa: 234.16200
- Monoisotopische massa: 234.161979940g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 405
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 37.3Ų
- XLogP3: 2.6
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.05±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 123.5-124.5 ºC (isopropyl ether hexane )
- Oplosbaarheid: Very slightly soluble (0.4 g/l) (25 º C),
- PSA: 37.30000
- LogboekP: 3.01910
2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethenyl)-,(4R,4aR,7R)- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethenyl)-,(4R,4aR,7R)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4438-1mg |
Ligucyperonol |
105108-20-1 | 1mg |
¥ 2275 | 2024-07-20 | ||
A2B Chem LLC | AE23513-5mg |
Ligucyperonol |
105108-20-1 | 98.0% | 5mg |
$660.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L63250-5mg |
(4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one |
105108-20-1 | 5mg |
¥4480.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4438-1 mg |
Ligucyperonol |
105108-20-1 | 98% | 1mg |
¥ 2,275 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4438-1 mg |
Ligucyperonol |
105108-20-1 | 1mg |
¥2275.00 | 2022-04-26 |
2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethenyl)-,(4R,4aR,7R)- Gerelateerde literatuur
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105108-20-1 (2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethenyl)-,(4R,4aR,7R)-) Gerelateerde producten
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